![molecular formula C19H25N3S B2945689 N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-84-4](/img/structure/B2945689.png)

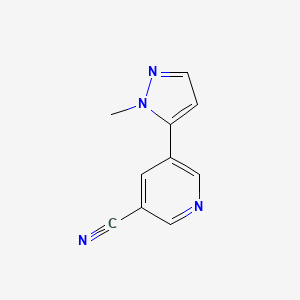

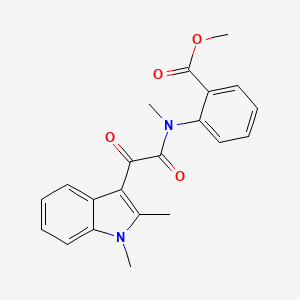

N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine” is a chemical compound with the molecular formula C19H25N3S . It has an average mass of 327.487 Da and a monoisotopic mass of 327.176910 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C19H25N3S . The structure likely includes a quinazolinamine core, which is a common structure in many pharmaceutical compounds.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 516.3±50.0 °C and a predicted density of 1.15±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 5.39±0.20 .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

One of the pivotal applications involves catalytic asymmetric benzylic C-H activation, a process that facilitates the formation of complex molecules. This approach has been utilized to activate toluene and isopropylbenzene through a rhodium-carbenoid-induced C-H insertion, demonstrating the compound's role in facilitating highly regioselective and enantioselective reactions (Davies et al., 2002).

Antimicrobial Activity

Another significant application is in the realm of antimicrobial research, where derivatives of the compound have been synthesized and evaluated for their activity against a variety of bacterial and fungal species. Specifically, 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy, highlighting their potential as antimicrobial agents (Al-Salahi et al., 2013).

Synthesis of Functionalized Quinazolines

Research has also focused on the synthesis of functionalized quinazolines, a class of compounds with various pharmaceutical applications. Innovative methods have been developed for synthesizing these compounds, including the use of intramolecular electrophilic cyclization, which offers a pathway to access diverse quinazoline derivatives with potential biological activity (Kut et al., 2020).

Enzymatic Activity Enhancement

Further investigations into substituted quinolinones have revealed their ability to enhance enzymatic activities, particularly α-amylase. This highlights a novel application of such compounds in potentially modulating enzymatic processes, with implications for the development of therapeutic agents targeting metabolic disorders (Abass, 2007).

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-N-propan-2-yl-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3S/c1-13(2)20-18-16-6-4-5-7-17(16)21-19(22-18)23-12-15-10-8-14(3)9-11-15/h8-11,13H,4-7,12H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGNDEUZCLXCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)